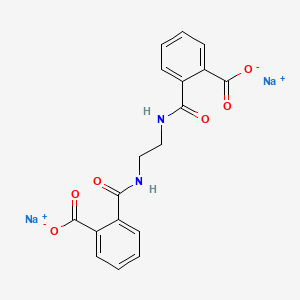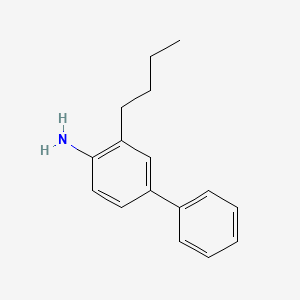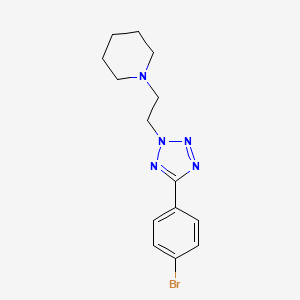![molecular formula C30H51N3O4 B12699620 2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid CAS No. 94134-71-1](/img/structure/B12699620.png)
2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid is a complex organic compound with a molecular formula of C_30H_50N_4O_4 This compound is known for its unique structure, which includes a benzoic acid moiety linked to a long-chain fatty acid derivative through a series of amide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the long-chain fatty acid derivative. The key steps include:
Preparation of Benzoic Acid Derivative: The benzoic acid derivative is synthesized through the nitration of benzoic acid, followed by reduction to form the corresponding amine.
Preparation of Long-Chain Fatty Acid Derivative: The long-chain fatty acid derivative is prepared by the oxidation of octadecanol to form octadecanoic acid, followed by conversion to the corresponding acyl chloride.
Coupling Reaction: The benzoic acid derivative and the long-chain fatty acid derivative are coupled through a series of amide bond-forming reactions, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols, typically using reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)
Reduction: Lithium aluminum hydride (LiAlH_4), Sodium borohydride (NaBH_4)
Substitution: Halogens (e.g., chlorine, bromine), Alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Corresponding amines or alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid can be compared with other similar compounds, such as:
N-[(1-Oxooctadecyl)amino]benzoic acid: Similar structure but lacks the additional amide linkages.
2-[(1-Oxooctadecyl)amino]benzoic acid: Similar structure but with fewer amide linkages.
Octadecanamide derivatives: Compounds with similar long-chain fatty acid moieties but different functional groups.
The uniqueness of this compound lies in its specific arrangement of amide bonds and the combination of benzoic acid and long-chain fatty acid derivatives, which confer distinct chemical and biological properties.
Properties
CAS No. |
94134-71-1 |
|---|---|
Molecular Formula |
C30H51N3O4 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
2-[2-[2-(octadecanoylamino)ethylamino]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C30H51N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(34)32-24-22-31-23-25-33-29(35)26-19-17-18-20-27(26)30(36)37/h17-20,31H,2-16,21-25H2,1H3,(H,32,34)(H,33,35)(H,36,37) |
InChI Key |
NUPDHZKEMXVLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


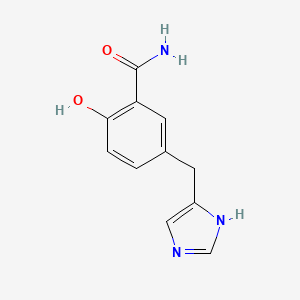

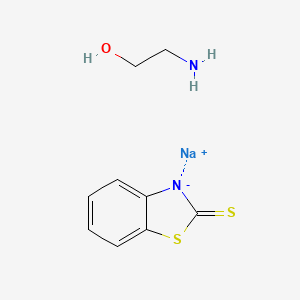

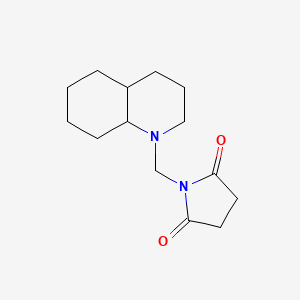
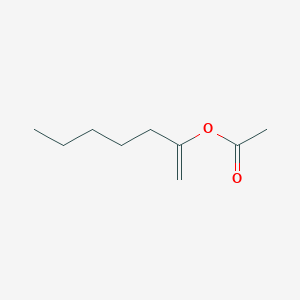

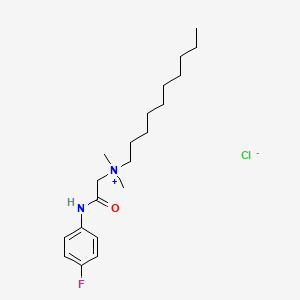
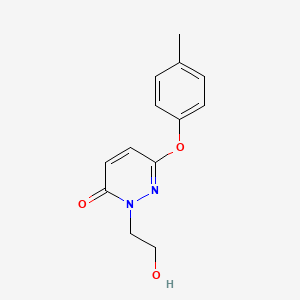
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
